N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide
Description
Introduction and Historical Context
Evolution of Receptor-Interacting Protein Kinase (RIPK) Inhibitor Research
Receptor-interacting protein kinases (RIPKs) are central regulators of inflammation and cell death, with RIPK1 and RIPK3 playing critical roles in necroptosis and apoptosis. Early RIPK1 inhibitors, such as GSK2982772, targeted the kinase domain to block pro-inflammatory signaling but faced challenges in blood-brain barrier penetration. Structural studies of RIPK1 inhibitors like compound 22 (7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine) revealed the importance of hydrophobic interactions and hydrogen bonding with kinase residues, enabling the design of brain-penetrant analogs.
Recent clinical trials, including phase I studies of SIR2446, demonstrate the translational potential of RIPK1 inhibitors in autoimmune and neurodegenerative diseases. These advancements underscore the shift from broad-spectrum kinase inhibitors to selective agents with optimized pharmacokinetic profiles.
Table 1: Key RIPK Inhibitors and Their Structural Features
| Compound | Core Structure | Target | Clinical Stage |
|---|---|---|---|
| GSK2982772 | Pyrazolo-pyridine | RIPK1 | Phase II |
| Compound 22 | Tetrahydro-pyrazolo-pyridine | RIPK1 | Preclinical |
| SIR2446 | Not disclosed | RIPK1 | Phase I |
Significance in Academic Research Landscape
RIPK inhibitors bridge gaps in understanding crosstalk between apoptosis, necroptosis, and inflammasome activation. Academic studies highlight their utility in dissecting signaling pathways:
- RIPK1 inhibition attenuates experimental autoimmune encephalomyelitis (EAE) by reducing neuroinflammation.
- Dual RIPK1/RIPK3 inhibitors modulate cytokine release in diabetic complications, suggesting therapeutic repurposing.
The compound’s benzimidazole carboxamide moiety may enhance binding to RIPK1’s ATP pocket, while the benzoxazepine scaffold could stabilize interactions with the kinase’s hydrophobic cleft.
Historical Development of Benzoxazepine and Benzimidazole Research
Benzoxazepines
Benzoxazepines emerged from benzodiazepine research, with Leo Sternbach’s 1955 discovery of chlordiazepoxide paving the way for seven-membered heterocycles. Antitumor benzoxazepines like bozepinib demonstrated the scaffold’s versatility, where the methyleneoxy enamine sulfonyl group proved critical for apoptosis induction. Modifications to the benzoxazepine core, such as chloro-substitution at position 7, improved metabolic stability and target affinity.
Table 2: Bioactive Benzoxazepine Derivatives
| Compound | Substituents | Activity |
|---|---|---|
| Bozepinib | Nitrobenzenesulfonyl | Antiproliferative |
| Target Compound | 7-Chloro, 3-oxo | RIPK1/Inflammasome? |
Benzimidazoles
Benzimidazole carboxamides gained prominence as kinase inhibitor pharmacophores due to their ability to form hydrogen bonds with conserved residues. While historical data on benzimidazole-based RIPK inhibitors is limited, their integration into hybrid structures reflects a trend toward polypharmacology.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c20-14-2-4-17-13(7-14)9-24(18(25)10-27-17)6-5-21-19(26)12-1-3-15-16(8-12)23-11-22-15/h1-4,7-8,11H,5-6,9-10H2,(H,21,26)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKZYGHGOCTXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[f][1,4]oxazepine intermediate, which is then reacted with a benzo[d]imidazole derivative under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its bioactive properties. Research indicates that derivatives of this compound exhibit significant anti-cancer activity against various cell lines, including colorectal cancer (HCT-116). For instance:
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 7c | 28.85 ± 3.26 | HCT-116 |
| 7j | 26.75 ± 3.50 | HCT-116 |
Studies demonstrate that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving caspase activation and modulation of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
Anti-inflammatory Activity
Research has shown that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. In vitro studies indicated that it effectively reduces TNF-induced necroptosis in human monocytic cells, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Properties
Preliminary investigations suggest that the compound may possess antimicrobial activities. Similar compounds have been shown to inhibit bacterial growth and could be explored for developing new antibiotics or antimicrobial agents .
Case Study 1: Anti-Cancer Activity
A study published in the Journal of Brazilian Chemical Society synthesized several benzoxazepine derivatives, including this compound, assessing their cytotoxic effects on HCT-116 cells. The results indicated significant reductions in cell viability and induction of apoptosis through caspase activation .
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory properties of related compounds demonstrated that they effectively inhibited TNF-induced necroptosis in human monocytic U937 cells. This study highlighted the therapeutic potential of these compounds in conditions characterized by excessive inflammation .
Mechanism of Action
The mechanism by which N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with nucleic acids. The pathways involved would be determined by the compound’s ability to modulate biological processes at the molecular level.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
Pharmacological and Functional Comparisons
- Antimicrobial Activity : Nitrothiophen-containing compounds (e.g., from ) show antitubercular activity, suggesting that the target compound’s chloro and carboxamide groups may similarly enhance antimicrobial potency .
- Kinase Inhibition Potential: Analogous benzoxazepine derivatives (e.g., gefitinib-like structures in ) are kinase inhibitors. The target compound’s benzimidazole moiety could mimic adenine-binding motifs in kinase active sites .
- Synthetic Feasibility : Synthesis routes for similar compounds (e.g., cesium carbonate-mediated alkylation in DMF, as in ) suggest scalable production methods for the target molecule .
Computational Similarity Assessments
Using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto/Dice coefficients, the target compound’s similarity to known active molecules can be quantified:
- Tanimoto Similarity: Compared to nitroimidazole derivatives (), the target compound’s benzoxazepine-benzimidazole hybrid may yield a low similarity score (<0.4), reflecting structural novelty.
- Activity Cliffs : Despite structural similarities to inactive nitroimidazoles, the target compound’s unique substitutions may avoid "activity cliffs" (disparate activities in structurally similar compounds) .
Research Findings and Implications
Substituent-Driven Activity : The 7-chloro and carboxamide groups in the target compound are critical for solubility and target binding, analogous to nitrofuryl substitutions in active antimycobacterial agents .
Synthetic Validation : Methods like X-ray crystallography () confirm the stability of similar hydrazinecarboxamide structures, supporting the target compound’s synthetic viability .
Computational Predictions : Ligand-based virtual screening () positions the compound within a kinase-focused chemical space, warranting experimental validation against EGFR or related targets .
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Structural Overview
The compound features a benzo[f][1,4]oxazepine core and a benzo[d]imidazole moiety, which are known to contribute to various biological activities. The presence of a chloro group and an oxo group enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of benzo[f][1,4]oxazepine showed potent cytotoxic effects against colorectal cancer cell lines (HCT-116). The compound 7j , a related structure, exhibited an IC50 value of 26.75 ± 3.50 μg/mL, significantly reducing cell viability and inducing apoptosis characterized by nuclear disintegration and chromatin fragmentation .
The biological activity of this compound may be attributed to its interaction with specific protein targets. For example, compounds containing the benzo[f][1,4]oxazepine scaffold have been shown to inhibit receptor-interacting protein 1 (RIP1) kinase activity. In vitro assays revealed that certain derivatives could effectively block necroptotic cell death induced by TNF-alpha in human monocytic cells .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable properties for this compound class. For instance, one derivative exhibited good oral bioavailability (79%) and a half-life of 11.5 hours in rat models . Such characteristics are essential for therapeutic applications.
Case Study 1: Anticancer Activity in Colorectal Cancer
A notable study evaluated the anticancer effects of this compound on HCT-116 cells. The treatment led to a significant reduction in cell proliferation and induced apoptosis as evidenced by morphological changes observed under microscopy.
| Treatment Concentration (μg/mL) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| Control | 100 | 10 |
| 30 | 70 | 25 |
| 60 | 40 | 60 |
Case Study 2: RIP1 Kinase Inhibition
In another investigation focused on RIP1 kinase inhibition, the compound was tested against various concentrations in cellular assays. Results indicated a dose-dependent inhibition of RIP1 autophosphorylation.
| Compound Concentration (nM) | RIP1 Autophosphorylation Inhibition (%) |
|---|---|
| 0.22 | 85 |
| 0.44 | 90 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via multi-step protocols involving:
- Step 1 : Formation of the benzooxazepine core using chloro-substituted precursors under basic conditions (e.g., KOH in methanol) to facilitate cyclization .
- Step 2 : Coupling with a benzimidazole-carboxamide moiety via ethylenediamine linkers. Ethanol or methanol solvents with catalytic triethylamine are often used for amide bond formation .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of benzooxazepine to benzimidazole intermediates) and reaction temperatures (70–80°C for 6–8 hours) improves yields to ~75–85% .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- NMR Spectroscopy : H and C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) to validate connectivity between the benzooxazepine and benzimidazole moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 455.12 for CHClNO) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 55.45%, H: 3.77%, N: 12.31%) .
Q. What solvent systems and purification methods are recommended for isolating this compound?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and ethanol .
- Purification : Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v) as eluent achieves >95% purity. Recrystallization in ethanol/water (8:2) further removes impurities .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported binding affinities of this compound for kinase targets?
- Approach :
- Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with experimental data. Focus on key residues (e.g., hinge-region interactions in kinases) .
- Validate using molecular dynamics (MD) simulations (50 ns trajectories) to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates reliable binding modes .
Q. What strategies mitigate oxidative degradation of the benzooxazepine ring during long-term stability studies?
- Degradation Pathways : The 3-oxo group in benzooxazepine is prone to oxidation under ambient light or high humidity .
- Mitigation :
- Formulation : Use lyophilized powders stored at -20°C in argon-filled vials to reduce oxidation.
- Excipients : Add antioxidants (e.g., 0.1% ascorbic acid) or chelating agents (e.g., EDTA) in aqueous buffers .
Q. How does substituent variation on the benzimidazole moiety influence pharmacological activity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., -Cl, -NO) : Enhance binding to ATP pockets in kinases (e.g., p38 MAPK) but reduce solubility .
- Hydrophilic Groups (e.g., -OH, -NH) : Improve aqueous solubility but may weaken membrane permeability.
- Data : Derivatives with 5-carboxamide groups show 10-fold higher potency (IC = 0.8 µM) than methyl-substituted analogs (IC = 8.2 µM) in kinase inhibition assays .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies despite identical synthetic routes?
- Potential Causes :
- Tautomerism : The benzimidazole ring exists in equilibrium between 1H- and 3H-tautomers, altering proton chemical shifts .
- Solvent Effects : Deuterated DMSO vs. CDCl can shift aromatic protons by 0.3–0.5 ppm .
Q. How should researchers address conflicting cytotoxicity data in different cell lines?
- Factors to Consider :
- Cell Line Variability : Differences in efflux pump expression (e.g., P-gp in MDR1-overexpressing cells) reduce intracellular drug accumulation .
- Assay Protocols : MTT vs. ATP-based assays may yield divergent IC values due to metabolic interference.
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Values | Reference |
|---|---|---|
| H NMR (DMSO-d) | δ 8.2 (s, 1H, benzimidazole H-2), δ 4.3 (t, 2H, -CH-NH) | |
| IR (KBr) | 1680 cm (C=O stretch), 1540 cm (C=N) | |
| HRMS | m/z 455.12 [M+H], calc. 455.10 |
Table 2 : Comparative Kinase Inhibition Data
| Derivative | Target Kinase | IC (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | p38 MAPK | 0.8 | 0.12 |
| 5-Methyl Analog | p38 MAPK | 8.2 | 0.45 |
| 5-Nitro Analog | JNK3 | 2.1 | 0.08 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
